Solution-phase parallel synthesis: This approach utilizes a key cyclization reaction between a 3-aminothiophene-2-carboxamide and a formamide to form the thienopyrimidine core []. Subsequent modifications, such as substitution reactions and Suzuki coupling reactions, allow for the introduction of diverse substituents at different positions of the core structure.
Multi-step synthesis utilizing Appel's salt: This method involves the reaction of methyl 3-aminothiophene-2-carboxylate with Appel's salt (4,5-dichloro-1,2,3-dithiazolium chloride) followed by further transformations to obtain the desired thienopyrimidine derivatives [].
Molecular Structure Analysis
The molecular structure of 7-Methylthieno[3,2-d]pyrimidin-4-ol can be analyzed based on the common structural features observed in related thieno[3,2-d]pyrimidin-4(3H)-one derivatives. The thienopyrimidine core is generally planar, promoting stacking interactions in the solid state []. The presence of the methyl and hydroxyl substituents can influence the compound's conformation and its ability to engage in hydrogen bonding.
Chemical Reactions Analysis
N-alkylation: The nitrogen atom at position 3 of the thienopyrimidine ring can undergo alkylation reactions, allowing for the introduction of various alkyl groups [, ].
Chlorination and Substitution at the 4-position: The 4-position of the thienopyrimidine core can be chlorinated using reagents like phosphorus oxychloride, providing a handle for further substitution reactions with various nucleophiles [, , ].
Suzuki coupling reactions: The introduction of aryl or heteroaryl substituents at the 7-position can be achieved through Suzuki coupling reactions using the corresponding boronic acid derivatives [].
Mechanism of Action
Inhibition of enzymes: Thienopyrimidine derivatives have demonstrated inhibitory activity against enzymes like phosphodiesterase 7 (PDE7) [, ], human purine nucleoside phosphorylase (PNP) [, ], and aspartic proteases [].
Interaction with receptors: Some derivatives have shown affinity for receptors like the corticotropin-releasing hormone type 1 receptor (CRHR1) [].
Applications
Medicinal chemistry: This class of compounds holds promise for developing novel therapeutics for a wide range of diseases, including cancer [, ], inflammatory diseases [, , ], and parasitic infections [].
Related Compounds
Gamhepathiopine (M1)
Relevance: Gamhepathiopine shares the core thieno[3,2-d]pyrimidin-4(3H)-one structure with 7-Methylthieno[3,2-d]pyrimidin-4-ol. The key difference is the presence of a 2-tert-butylamino substituent and the lack of a methyl group at the 7-position in Gamhepathiopine [].
Compound Description: This compound demonstrates antiproliferative activity against several human cancer cell lines, including HT-29 (colon cancer), A549 (lung adenocarcinoma), and MKN45 (gastric cancer) [].
Relevance: This compound belongs to the thieno[3,2-d]pyrimidin-4(3H)-one class, similar to 7-Methylthieno[3,2-d]pyrimidin-4-ol. The primary structural difference lies in the substitution pattern at the 2- and 4-positions of the thienopyrimidine core [].
Compound Description: This compound exhibits improved potency as a Clostridium difficile inhibitor compared to the initial hit compound, 2-methyl-8-nitroquinazolin-4(3H)-one [].
Relevance: Compound 6a shares the thieno[3,2-d]pyrimidin-4(3H)-one scaffold with 7-Methylthieno[3,2-d]pyrimidin-4-ol. The differences lie in the presence of a nitro group at the 7-position and a methyl group at the 2-position in 6a, in contrast to the 7-methyl and 4-hydroxy substituents in the main compound [].
Compound Description: This series of compounds exhibits potent and selective inhibition of phosphodiesterase 7 (PDE7), making them potential candidates for further development [].
Relevance: These derivatives share the core thieno[3,2-d]pyrimidin-4(3H)-one structure with 7-Methylthieno[3,2-d]pyrimidin-4-ol. The primary difference lies in the presence of a cyclopentylamino group at the 2-position and variations in substituents at other positions of the thienopyrimidine core in these derivatives, while the main compound has a methyl group at the 7-position and a hydroxyl group at the 4-position [].
Compound Description: These compounds were synthesized from a common intermediate, methyl 3-[N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)]-2-thiophencarboxylate (21) [].
Relevance: These compounds share the thieno[3,2-d]pyrimidin-4(3H)-one core with 7-Methylthieno[3,2-d]pyrimidin-4-ol. The key difference is the presence of a cyano group at the 2-position and an alkyl substituent at the 3-position in these compounds, while the main compound features a methyl group at the 7-position and a hydroxyl group at the 4-position [].
Compound Description: This compound shows selective inhibition of human ecto-nucleoside triphosphate diphosphohydrolase 1 (h-NTPDase1) with an IC50 value of 0.62 ± 0.02 μM [].
Relevance: Compound 3j is a thieno[3,2-d]pyrimidine derivative, similar to 7-Methylthieno[3,2-d]pyrimidin-4-ol. The main structural variations are the benzyl and methyl substituents on the nitrogen at the 4-position and the phenyl ring at the 7-position in 3j, contrasting the 7-methyl and 4-hydroxy groups in 7-Methylthieno[3,2-d]pyrimidin-4-ol [].
Relevance: While structurally similar to 7-Methylthieno[3,2-d]pyrimidin-4-ol, this compound belongs to the pyrrolo[3,2-d]pyrimidin-4-one class. Both compounds share a similar heterocyclic core, but the pyrrolo[3,2-d]pyrimidin-4-one scaffold replaces the thiophene ring in 7-Methylthieno[3,2-d]pyrimidin-4-ol with a pyrrole ring [].
7-Arylthieno[3,2-d]pyrimidin-4-amines
Compound Description: This library of compounds was designed to explore the structure-activity relationships of kinase inhibitors [].
Relevance: These compounds belong to the thieno[3,2-d]pyrimidine class, just like 7-Methylthieno[3,2-d]pyrimidin-4-ol. The key difference lies in the presence of an aryl group at the 7-position and an amine group at the 4-position in these derivatives. In contrast, 7-Methylthieno[3,2-d]pyrimidin-4-ol possesses a methyl group at the 7-position and a hydroxyl group at the 4-position [].
Compound Description: This compound is a potent inhibitor of the enzyme purine nucleoside phosphorylase. Its radiolabeled form, [14C]CI-1000, was synthesized to study its metabolism and distribution [].
Compound Description: This series of compounds exhibited in vitro antioxidant and in vivo anti-inflammatory activities. Notably, compound PFP-HM2 showed potent antioxidant activity, and several compounds demonstrated significant anti-inflammatory effects [].
Relevance: While sharing a similar heterocyclic framework with 7-Methylthieno[3,2-d]pyrimidin-4-ol, these compounds belong to the pyrido[3′,2′:4,5]furo[3,2-d]pyrimidin-4(3H)-one class. They differ from 7-Methylthieno[3,2-d]pyrimidin-4-ol by the presence of a fused pyrido[3′,2′:4,5]furan ring system instead of the thiophene ring [].
Compound Description: This compound consists of two 2-(propylamino)benzofuro[3,2-d]pyrimidin-4(3H)-one units connected by a benzene ring. It also includes two ethanol solvent molecules in its crystal structure [].
Relevance: This compound features two benzofuro[3,2-d]pyrimidin-4(3H)-one units, a structural motif related to 7-Methylthieno[3,2-d]pyrimidin-4-ol. The difference lies in the presence of a fused benzene ring and a propylamino substituent in the benzofuro[3,2-d]pyrimidin-4(3H)-one units, unlike the methyl and hydroxy groups in 7-Methylthieno[3,2-d]pyrimidin-4-ol [].
Compound Description: This series of tricyclic compounds is derived from 3-aminothieno[2,3-b]pyridine-2-carboxylate and contains various aliphatic, aromatic, or heteroaromatic substituents at the C(2) position. They were further reacted with different reagents to explore their reactivity [].
Compound Description: This compound serves as a key intermediate for synthesizing a series of tetrahydroquinolino[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives. Various substitutions were introduced at the 4-position of the pyrimidine ring [].
14. 4-Substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives* Compound Description: This series of compounds was synthesized and evaluated for its antitumor activity against three human cancer cell lines: MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), and HCT-116 (colonic carcinoma) [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.